3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
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Overview
Description
3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)propan-1-one is a complex organic compound featuring a bromophenyl group, a pyridin-4-yloxy group, and an azabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)propan-1-one typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group Subsequent steps may include the formation of the azabicyclo[32
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring the availability of reagents, and maintaining stringent reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the bromophenyl group to a more oxidized form.
Reduction: : Reducing the pyridin-4-yloxy group or other functional groups present.
Substitution: : Replacing the bromine atom in the bromophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromophenyl derivatives with higher oxidation states.
Reduction: : Reduced forms of the pyridin-4-yloxy group.
Substitution: : Various substituted bromophenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biological research, it may serve as a probe or inhibitor in studying biological pathways and interactions.
Medicine
Industry
In industry, it could be used in the synthesis of advanced materials or as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-bromophenyl)propionic acid
3-(2-bromophenyl)acrylic acid
2-bromophenol
Uniqueness
This compound is unique due to its complex structure, which includes the azabicyclo[321]octane ring and the pyridin-4-yloxy group
Biological Activity
The compound 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. The presence of a bromophenyl moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Receptor Interactions
Preliminary studies have shown that the compound may act as a modulator of G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. Specifically, it has been noted for potential activity at the cannabinoid receptor 1 (CB1), which is involved in appetite regulation and neuroprotection .
Biological Activity Data
Case Study 1: Anti-obesity Potential
A study evaluated the compound's effects on food intake and body weight in animal models. Results indicated a significant reduction in both parameters, suggesting that the compound may serve as a new lead for anti-obesity drug development .
Case Study 2: Neuroprotective Effects
Another investigation focused on the compound's ability to mitigate β-amyloid-induced neurotoxicity in neuronal cultures. The findings revealed that the compound effectively reduced cell death and inflammation markers, highlighting its potential as a neuroprotective agent .
Pharmacodynamics
The pharmacodynamics of this compound suggest it may exhibit dose-dependent effects on various biological systems. Its interaction with GPCRs could lead to downstream signaling events that modulate cellular functions such as neurotransmitter release and cellular survival pathways.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c22-20-4-2-1-3-15(20)5-8-21(25)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19H,5-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJPCOWROZCZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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